![molecular formula C21H27N3O3 B5619874 3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" represents a complex organic molecule with potential significance in various scientific and therapeutic contexts. Its structure involves multiple functional groups, including a phenol moiety, a piperazinyl group, and a furylmethyl-piperidinyl segment, indicating a multifaceted chemical nature and potential for diverse reactivity and interactions.
Synthesis Analysis
The synthesis of complex molecules like "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" often involves multi-step reactions, starting from simpler precursors. A relevant example in the synthesis of similar compounds involves linear bi-step approaches, coupling reactions, and the use of dynamic pH control in aqueous alkaline mediums for the formation of parent compounds and subsequent functional group modifications (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" has been elucidated using various spectroscopic techniques, including IR, 1HNMR, and MS, confirming the presence of specific functional groups and the overall molecular framework. These analyses are crucial for understanding the compound's chemical behavior and potential interactions (Hussain et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such complex molecules typically includes the ability to undergo substitution reactions, the formation of conjugates with other molecules, and the potential for electrochemical reactions. For instance, electrochemical oxidation studies of related piperazinyl phenols have shown unique regioselectivity, leading to the synthesis of highly conjugated derivatives (Amani et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly affect their application and functionality in various scientific fields. These properties are often determined experimentally through methods like X-ray crystallography and DFT calculations, providing insights into the compound's stability and behavior under different conditions (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the compound's application in synthesis and potential therapeutic uses. Studies on similar compounds have explored these aspects through synthesis reactions, structure-activity relationship analyses, and evaluation of biological activities, providing valuable information on their chemical behavior and interactions (Wei et al., 2007).
Propriétés
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19-6-1-5-18(14-19)23-9-11-24(12-10-23)21(26)17-4-2-8-22(15-17)16-20-7-3-13-27-20/h1,3,5-7,13-14,17,25H,2,4,8-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDFUHNRLLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[1-(2-Furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

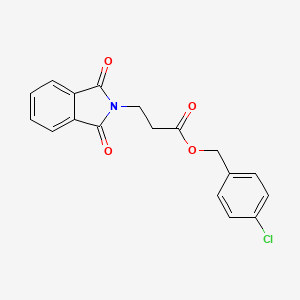
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
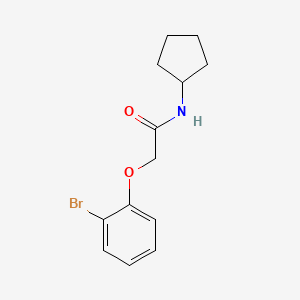
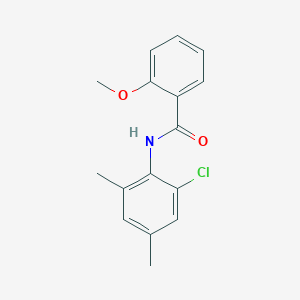
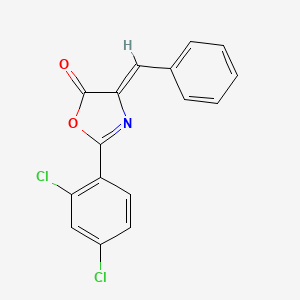
![5-bromo-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5619833.png)
![[2-(3-{[rel-(1R,5R)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5619837.png)
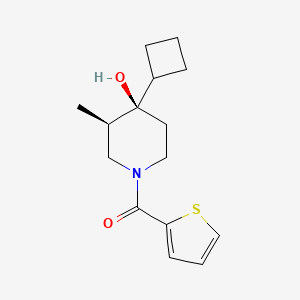
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5619856.png)
![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)
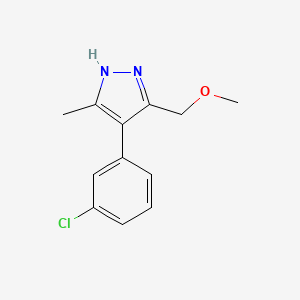
![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5619883.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)